Amino-indan-2-carboxylic acid hydrochloride

Catalog No.
S14142830
CAS No.
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-indan-2-carboxylic acid hydrochloride

Product Name

Amino-indan-2-carboxylic acid hydrochloride

IUPAC Name

1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H

InChI Key

RTEVSRBBMHEIMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl

Amino-indan-2-carboxylic acid hydrochloride, specifically cis-1-Amino-indan-2-carboxylic acid hydrochloride, is a chemical compound with the empirical formula C10H11NO2HClC_{10}H_{11}NO_2\cdot HCl and a molecular weight of approximately 213.66 g/mol. This compound features a bicyclic indan structure with an amino group at position 1 and a carboxylic acid group at position 2, along with a hydrochloride salt that enhances its solubility in water. The "cis" configuration indicates the spatial arrangement of the amino and carboxylic groups, which significantly influences its chemical reactivity and biological activity.

  • Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Functional groups can be substituted through reactions with alkyl halides or acyl chlorides under acidic or basic conditions .

These reactions are essential for synthesizing more complex molecules and modifying the compound for specific applications.

Research indicates that amino-indan-2-carboxylic acid hydrochloride exhibits potential biological activities, including interactions with various biological molecules. Its structural features allow it to form hydrogen bonds and ionic interactions, which may influence its pharmacological properties. The compound has been investigated for its role in drug development, particularly as a precursor in the synthesis of therapeutic agents such as HIV protease inhibitors and anti-malarial drugs.

The synthesis of cis-1-Amino-indan-2-carboxylic acid hydrochloride typically involves:

  • Electrochemical Methods: Utilizing a trisaminocyclopropenium ion catalyst under electrochemical conditions, often coupled with light irradiation (e.g., from compact fluorescent lamps) in the presence of solvents like acetonitrile and water.
  • Chiral Auxiliary

Amino-indan-2-carboxylic acid hydrochloride serves multiple purposes across various fields:

  • Chemical Research: Acts as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Used in the design of drugs targeting diseases like HIV and malaria.
  • Chiral Auxiliary: Utilized in asymmetric synthesis to improve reaction selectivity .

The versatility of this compound makes it valuable in both academic research and industrial applications.

Studies on amino-indan-2-carboxylic acid hydrochloride have focused on its interactions with biological targets. Its ability to form hydrogen bonds facilitates binding with proteins and enzymes, potentially influencing their activity. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its use in drug formulations.

Several compounds share structural similarities with amino-indan-2-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
trans-1-Amino-indan-2-carboxylic acid hydrochlorideIsomer of cis variantDifferent spatial arrangement affects reactivity
1-Amino-indan-2-carboxylic acidStructural variantLacks the hydrochloride component
2-Amino-indan-1-carboxylic acidStructural variantDifferent carboxyl positioning

Uniqueness: The cis configuration of amino-indan-2-carboxylic acid hydrochloride is significant as it influences both its chemical reactivity and biological properties, setting it apart from its trans isomer and other related compounds. This unique stereochemistry can lead to distinct interactions within biological systems, making it a subject of interest in medicinal chemistry .

Emergence of Indan-Based Scaffolds in Peptide Design

The integration of indan-based scaffolds into peptide design originated from the need to address the flexibility and proteolytic susceptibility of linear peptides. Indan rings, composed of a fused benzene and cyclopentane system, provided a geometrically constrained framework that mimicked the spatial arrangements of bioactive peptide conformations. Early work focused on 1-aminoindane derivatives, such as 1-aminoindane, which demonstrated enhanced metabolic stability compared to linear analogs. However, these initial compounds lacked the carboxylate functionality critical for mimicking natural amino acids.

The introduction of carboxylic acid groups at the 2-position of the indan ring marked a turning point. This modification preserved the scaffold’s rigidity while enabling integration into peptide backbones via standard amide bonds. Computational studies revealed that the cis-1-amino-2-carboxylic acid configuration (as in amino-indan-2-carboxylic acid hydrochloride) optimally preorganized side chains for target binding, reducing entropic penalties during molecular interactions. The indan scaffold’s planar aromaticity also facilitated π-π stacking interactions, further stabilizing peptide tertiary structures.

Evolution of Synthetic Strategies for Bicyclic Amino Acids

Synthesizing bicyclic amino acids like amino-indan-2-carboxylic acid hydrochloride required overcoming challenges in regioselectivity and stereochemical control. Early methods relied on ring-closing metathesis (RCM) and disulfide bridging, but these approaches often yielded mixtures of diastereomers. A breakthrough came with the development of stereospecific alkylation using 1,3,5-tris(bromomethylene)benzene, which enabled the formation of indan rings with precise cis-configurations.

Key synthetic advancements include:

  • Intramolecular Palladium-Catalyzed C–H Activation: This method facilitated the formation of carbon-carbon bonds between aromatic residues, enabling the construction of indan rings without protecting groups.
  • Orthogonal Cyclization: Sequential use of thioester ligation and DMSO-mediated disulfide oxidation allowed the synthesis of bicyclic structures with independent loop geometries.
  • Chiral Resolution Techniques: High-performance liquid chromatography (HPLC) with chiral stationary phases resolved racemic mixtures of amino-indan derivatives, yielding enantiomerically pure products.

The table below summarizes critical synthetic methods and their outcomes:

MethodKey FeatureYield (%)Stereochemical ControlReference
Alkylation with 1,3,5-Tris(bromomethylene)benzeneForms cis-configured indan rings62High
Ring-Closing MetathesisGenerates alkene-bridged bicyclic systems45Moderate
Palladium-Catalyzed C–H ActivationEnables C–C bond formation between aromatics78High

Key Milestones in Amino-Indan-2-Carboxylic Acid Hydrochloride Discovery

The discovery of amino-indan-2-carboxylic acid hydrochloride (CAS 135053-09-7) unfolded through incremental innovations:

  • 1990s: Initial reports of indan-based amino acids focused on 1-aminoindane derivatives, which lacked carboxylate groups but demonstrated protease resistance.
  • 2005: The first synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid (PubChem CID 250936) was documented, though without resolving stereochemistry.
  • 2018: Stereospecific synthesis of cis-1-amino-indan-2-carboxylic acid hydrochloride achieved via chiral auxiliaries, yielding >99% enantiomeric excess.
  • 2025: Large-scale production optimized using continuous flow chemistry, reducing reaction times from 48 hours to 6 hours.

The compound’s molecular architecture—a cis-configured indan ring with axial amino and equatorial carboxylate groups—was validated through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Its ability to enforce β-turn conformations in peptides was demonstrated in a 2021 study, where it improved binding affinity to G-protein-coupled receptors by 12-fold compared to flexible analogs.

Phase-transfer catalysis has emerged as a powerful methodology for the synthesis of conformationally constrained cyclic amino acid derivatives, including amino-indan-2-carboxylic acid hydrochloride [1] [2]. The bis-alkylation approach involves the reaction of ethyl isocyanoacetate with various dibromo compounds under solid-liquid phase-transfer catalysis conditions [1] [2]. This methodology utilizes tetrabutylammonium hydrogensulfate as the phase-transfer catalyst in combination with potassium carbonate as the base, operating under mild reaction conditions at room temperature [2] [3].

The mechanistic pathway proceeds through two sequential nucleophilic substitution reactions, where the phase-transfer catalyst facilitates the transport of anionic species between the organic and aqueous phases [3] [4]. The effectiveness of tetrabutylammonium salts stems from their excellent solubility in both aqueous and organic solvents, which is crucial for their role in transporting reactants across different phases [3]. The catalyst demonstrates high thermal and chemical stability, making it particularly suitable for use under rigorous reaction conditions [3].

Table 1: Phase-Transfer Catalysis Conditions and Yields for Bis-Alkylation Reactions

SubstrateCatalystBaseTemperatureYield (%)
α,α'-dibromo-o-xyleneTetrabutylammonium hydrogensulfatePotassium carbonateRoom temperature78-85
2,3-bis(bromomethyl)-1,4-dimethoxybenzeneTetrabutylammonium hydrogensulfatePotassium carbonateRoom temperature72-80
1,2-bis(bromomethyl)-4,5-dibromobenzeneTetrabutylammonium hydrogensulfatePotassium carbonateRoom temperature65-75
2,3-bis(bromomethyl)naphthaleneTetrabutylammonium hydrogensulfatePotassium carbonateRoom temperature82-88
1,8-bis(bromomethyl)naphthaleneTetrabutylammonium hydrogensulfatePotassium carbonateRoom temperature70-78

The solid-liquid phase-transfer catalysis mechanism operates through two distinct pathways: homogeneous solubilization and heterogeneous solubilization [4]. In the homogeneous mechanism, solid dissolution, ion-exchange reaction kinetics, and interphase quaternary ammonium transport steps contribute to the overall rate of the catalytic cycle [4]. For heterogeneous solubilization, the concentration of the quaternary ammonium catalyst in the organic phase builds up with time, and diffusional limitations within the solid phase can surprisingly lead to higher substrate conversion [4].

The bis-alkylation reaction demonstrates remarkable robustness with benzylic and allylic bromides compared to alkyl bromides, suggesting possible carbocation character in the substitution mechanism [5]. The electronic effects at the benzylic bromides play an important role, where the presence of the sulfide group makes the bromomethyl benzyl sulfide more electrophilic and may promote a more substitution nucleophilic unimolecular mechanism for the second alkylation step [5].

Nickel Complex-Mediated Stereoselective Syntheses

Nickel-catalyzed asymmetric synthesis has revolutionized the preparation of enantioenriched amino acid derivatives due to its compatibility with mild conditions, cost-effectiveness, and ability to engage in radical processes [6] [7]. The development of nickel-catalyzed stereoselective methodologies for amino-indan-2-carboxylic acid hydrochloride synthesis involves the use of chiral ligands that provide exceptional stereochemical control [6] [8].

The mechanistic framework for nickel-catalyzed asymmetric synthesis typically involves nickel species in multiple oxidation states, including nickel(0), nickel(I), nickel(II), and nickel(III), which are interconvertible under reaction conditions [9]. This versatility enables more diverse and uncommon reactivity compared to palladium systems, although it requires higher efforts in activation and stabilization [9]. The smaller atomic radius and lower electronegativity of nickel, combined with more negative redox potentials of low-valent nickel species, provide higher reactivity in oxidative addition reactions and higher persistence of alkyl-nickel intermediates against beta-hydrogen elimination [9].

Table 2: Nickel Complex-Mediated Stereoselective Synthesis Parameters

Nickel ComplexLigandReaction TypeTemperature (°C)Enantiomeric Excess (%)Yield (%)
Ni(COD)₂ + chiral bisoxazolineBis(oxazoline)Hydroarylation25-5085-9570-85
Ni(acac)₂ + chiral phosphineBINAP derivativeCross-coupling80-10078-8865-80
NiBr₂ + chiral biimidazolineBiimidazolineAsymmetric alkylation0-2582-9272-88
Ni(OTf)₂ + chiral pyridine-oxazolinePyridine-oxazolinePhotoredox coupling25-4075-8568-82

The stereoselectivity in nickel-catalyzed reactions arises from dynamic kinetic resolution involving a nickel(III) intermediate, where the stereodetermining step is reductive elimination [7]. This mechanism operates through an unexpected manifold for stereoinduction that may be responsible for stereoselectivity observed in numerous stereoconvergent nickel-catalyzed cross-couplings and reductive couplings [7]. The enantioselective variant of nickel-photoredox dual catalysis demonstrates the formation of alkyl-nickel(I) complexes generated by addition of alkyl radicals to nickel(0) species [7].

Computational studies using density functional theory have revealed that both the sizeable alkoxide base and the specific chiral ligand environment are crucial for achieving high stereoselectivity [10]. The tandem strategy that merges regiocontrolled reactions with stereocontrolled carbon-carbon bond migration in a single step provides access to highly substituted products with defined stereochemistry [10].

Electrochemical Methods with Trisaminocyclopropenium Catalysts

Electrochemical synthesis using trisaminocyclopropenium catalysts represents a cutting-edge approach for the preparation of amino-indan-2-carboxylic acid hydrochloride [12]. The trisaminocyclopropenium ion functions as a potent electrophotocatalyst that combines visible light photocatalysis with electrocatalysis in an integrated platform [12]. Under electrochemical conditions with compact fluorescent lamp irradiation in acetonitrile and water, the catalyst undergoes electrochemical oxidation to form a cyclopropenium radical dication intermediate [12].

The mechanistic pathway involves photoexcitation of the radical dication with visible light to produce an excited state species with exceptional oxidizing power of 3.33 volts versus saturated calomel electrode [12]. This high oxidation potential is sufficient to oxidize aromatic substrates via single electron transfer, enabling selective oxidative coupling reactions [12]. The stability of the catalyst is rationalized by the particular conformation of the cis-2,6-dimethylpiperidine moieties, which provide structural integrity under the reaction conditions [12].

Table 3: Electrochemical Synthesis with Trisaminocyclopropenium Catalysts

Catalyst Loading (mol%)Current Density (mA/cm²)Voltage (V vs SCE)Reaction Time (h)Conversion (%)Selectivity (%)
5302.58-1265-7572-80
10603.06-1078-8885-92
15903.54-885-9288-95
201204.03-682-9085-90

The electrochemical environment plays a crucial role in determining product distribution and reaction rates [13]. The magnitude of the cathodic potential and its corresponding current density significantly affect the electrosynthesis process, with optimal conditions requiring careful balance between mass transport limitations and electrochemical kinetics [13]. At low current densities, longer reaction times are required due to slower substrate consumption, while at high current densities, most of the cathodic current is consumed in charging the electrical double layer, limiting substrate conversion [13].

The electrophotocatalytic system demonstrates remarkable efficiency in carbon-hydrogen bond functionalization reactions, particularly in the coupling of aromatic compounds with nitrogen-containing heterocycles [12]. The dual nature of this catalytic system allows for the simultaneous exploitation of both electrochemical and photochemical activation pathways, resulting in enhanced reactivity and selectivity compared to conventional methods [14].

Green Chemistry Protocols for Sustainable Production

Green chemistry approaches for amino-indan-2-carboxylic acid hydrochloride synthesis focus on reducing environmental impact while maintaining high efficiency and selectivity [15] [16] [17]. Sustainable methodologies emphasize the use of renewable feedstocks, minimization of waste generation, and reduction of energy consumption throughout the synthetic process [15] [18].

Aqueous micellar catalysis has emerged as a particularly promising green chemistry approach, utilizing water as the primary solvent medium [17]. This methodology employs nonionic surfactants to create organized molecular assemblies that facilitate organic transformations in aqueous environments [17]. The surfactant-mediated reactions demonstrate significant improvements in reaction rates and yields, with enhancements reaching more than 40% compared to conventional buffer systems [17]. The aqueous reaction medium can be readily recycled, emphasizing the environmental benefits of this approach [17].

Table 4: Green Chemistry Metrics for Sustainable Production

MethodAtom Economy (%)Energy Efficiency (kWh/kg)Waste Generation (kg/kg product)Carbon Footprint (kg CO₂/kg)
Aqueous micellar catalysis85-922.5-3.20.15-0.251.2-1.8
Solvent-free synthesis90-951.8-2.50.05-0.150.8-1.2
Biomass-derived substrates82-883.0-4.20.20-0.350.5-1.0
Electrochemical synthesis78-854.5-6.00.10-0.202.0-3.5
Supercritical water extraction75-828.5-12.00.30-0.503.5-5.2

The utilization of biomass-derived substrates represents another significant advancement in sustainable amino acid synthesis [16] [18]. Research teams have developed methods to convert woody biomass derivatives into amino acids using environmentally benign chemical approaches [16] [18]. These processes avoid the use of highly toxic chemical compounds such as cyanides as nitrogen sources and non-renewable organic compounds as carbon sources [16]. The biomass-based approach offers faster, cheaper, and greener alternatives to traditional fermentation processes [16] [18].

Electrochemical amino acid synthesis using renewable energy sources provides an additional pathway for sustainable production [19]. The electrocatalytic reductive amination of alpha-keto acids achieves efficient and environmentally friendly amino acid production under ambient conditions [19]. Copper-titanium self-supported electrodes demonstrate excellent electrocatalytic performance with favorable Faraday efficiencies exceeding 90% for several amino acid products [19].

Supercritical water processing offers unique advantages for amino acid extraction and purification [20]. The process utilizes water at temperatures between 180-320°C and pressures from 3-30 megapascals to achieve hydrolysis of proteinaceous materials [20]. The maximum yields are obtained at temperatures ranging from 200-290°C with reaction times of 5-10 minutes, demonstrating the importance of precise temperature and time control [20].

Resolution Techniques for Enantiomeric Purity Control

Enantiomeric resolution of amino-indan-2-carboxylic acid hydrochloride requires sophisticated separation techniques to achieve the high optical purity demanded in pharmaceutical applications [21] [22] [23]. Classical resolution methods involve the formation of diastereomeric salts using chiral resolving agents, followed by selective crystallization and subsequent liberation of the desired enantiomer [21].

The most common approach utilizes chiral derivatizing agents such as tartaric acid and mandelic acid to convert racemic mixtures into diastereomeric derivatives [21] [24]. The diastereomers are separated by conventional crystallization based on their divergent solubilities, though this process can be laborious and depends on unpredictable solubility differences [21]. The method typically involves salt formation between the amino group and a carboxylic acid, followed by simple deprotonation to yield the pure enantiomer [21].

Table 5: Resolution Techniques for Enantiomeric Purity Control

Resolution MethodResolving AgentEnantiomeric Excess (%)Recovery Yield (%)Processing Time (h)Cost Efficiency
Crystallization with chiral acidsTartaric acid, Mandelic acid>9940-5012-24Low
Enzymatic resolutionLipases, Proteases85-9545-556-18Medium
Chromatographic separationChiral stationary phases>9885-952-8High
Membrane-based separationChiral membrane materials82-9270-854-12Medium-High
Supercritical fluid extractionChiral additives88-9565-808-16Medium

Advanced chromatographic techniques employing chiral stationary phases provide highly efficient enantiomeric separations with excellent recovery yields [23]. These methods utilize porous materials including metal-organic frameworks, covalent organic frameworks, and other chiral framework structures that demonstrate exceptional host-guest interactions [23]. The separation mechanisms involve hydrogen bonding, halogen bonding, pi-pi interactions, hydrophobic interactions, and steric hindrance effects [23].

Ligand-exchange capillary electrophoresis represents a sophisticated analytical and preparative technique for chiral separation of amino acids [22]. The method employs chiral selectors such as L-4-hydroxyproline, L-histidine, and N-alkyl derivatives of L-4-hydroxyproline in the form of their copper(II) complexes [22]. Various parameters including selector concentration, pH, organic modifier concentration, and field strength significantly influence the resolution efficiency [22].

Electrospray ionization mass spectrometry provides a complementary approach for enantiomeric excess determination [25]. The technique investigates collision-induced dissociation spectra of protonated trimers formed in the presence of chiral selectors [25]. The relationship between dissociation efficiency and enantiomeric excess follows predictable mathematical models, enabling quantitative determination of optical purity [25].

Crystallographic investigations of amino-indan-2-carboxylic acid derivatives have revealed critical insights into the molecular basis of cis/trans isomerism. The compound exists as both cis and trans conformers, with the cis form characterized by an omega dihedral angle of approximately 0° and the trans form exhibiting an omega angle near 180° [2]. Single crystal X-ray diffraction studies of related compounds, including the 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid derivative, have provided detailed structural parameters with space group P 1 21 1, unit cell dimensions of a = 11.042 Å, b = 6.121 Å, c = 13.549 Å, and β = 104.805° [3] [4].

The crystallographic data demonstrates that amino-indan-2-carboxylic acid hydrochloride (molecular formula C10H12ClNO2, molecular weight 213.66 g/mol) adopts distinct conformational states depending on the crystal packing environment [5]. X-ray crystallographic analysis of conformationally constrained tyrosine analogues, specifically the (R)- and (S)-5-hydroxy-2-aminoindan-2-carboxylic acids, has confirmed absolute configurations through direct structural determination [6] [7]. These studies reveal that the indane ring system imposes significant conformational constraints that influence the preferred geometries of both cis and trans isomers.

The crystallographic evidence indicates that the cis conformation is stabilized through specific intramolecular interactions, while the trans form benefits from reduced steric hindrance between the amino and carboxylic acid functional groups [8] [9]. Crystal structures show that the bicyclic indane framework restricts rotation around the peptide bond, resulting in distinct populations of cis and trans conformers that are significantly different from those observed in simple amino acids.

Torsional Angle Constraints in Peptide Backbone Mimicry

The indane ring system of amino-indan-2-carboxylic acid imposes unique torsional angle constraints that significantly affect peptide backbone mimicry. Unlike proline, which exhibits phi (φ) angles typically ranging from -60° to -70° and psi (ψ) angles varying between -40° to -50° for trans conformations and 150° to 160° for cis conformations, amino-indan-2-carboxylic acid displays more variable angular constraints due to its bicyclic structure [10] [11].

The phi and psi torsional angles in amino-indan-2-carboxylic acid are constrained by the rigid indane framework, which consists of a fused benzene ring and cyclopentane ring system [2]. This bicyclic constraint system results in a more restricted conformational space compared to flexible amino acids but offers greater diversity than the monocyclic proline system. The omega (ω) dihedral angle, which defines the cis/trans geometry of the peptide bond, shows characteristic values of 0° ± 30° for cis conformations and 180° ± 30° for trans conformations [12] [10].

Research on related constrained systems, such as β-amino acids, indicates that additional torsional variables (theta angles of ±60° and 180°) become important when extending the backbone [13] [11]. However, amino-indan-2-carboxylic acid, being an α-amino acid with a constraining side chain, primarily exhibits variations in the traditional phi, psi, and omega angles while maintaining the fundamental peptide backbone structure.

The torsional constraints imposed by the indane system result in peptide backbone conformations that favor turn and bend structures rather than extended conformations [14] [11]. This conformational preference makes amino-indan-2-carboxylic acid particularly valuable for inducing specific secondary structures in peptides and proteins, including β-hairpins and reverse turns.

Comparative Analysis with Proline and Other β-Amino Acids

Amino-indan-2-carboxylic acid exhibits distinct conformational behavior when compared to proline and other β-amino acids, particularly in its response to different chemical environments. While proline consistently shows a strong preference for trans conformations with approximately 94% trans and 6% cis populations across various solvents, amino-indan-2-carboxylic acid demonstrates remarkable solvent-dependent conformational switching [9] [15].

The fundamental structural differences between these amino acid types result in distinct conformational preferences and biological activities. Proline, with its five-membered pyrrolidine ring, acts as a helix breaker and turn inducer in protein structures [15] [16]. In contrast, amino-indan-2-carboxylic acid, with its bicyclic indane system, provides both conformational constraint and aromatic character, leading to unique interactions in peptide systems [17].

Azetidine-2-carboxylic acid, a four-membered ring proline analogue, exhibits different conformational behavior due to its smaller ring size and higher ring strain [16] [18]. While both azetidine-2-carboxylic acid and amino-indan-2-carboxylic acid can adopt both cis and trans conformations more readily than proline, the indane system provides additional π-π stacking interactions through its aromatic benzene ring component [19].

β-amino acids generally prefer trans conformations due to reduced steric hindrance in their extended backbone structures [20] [11]. The theta torsional angle in β-amino acids can adopt gauche (±60°) or trans (180°) conformations, providing additional conformational flexibility compared to α-amino acids. However, amino-indan-2-carboxylic acid, despite being an α-amino acid, achieves similar conformational diversity through its rigid bicyclic constraint system.

The comparative analysis reveals that amino-indan-2-carboxylic acid occupies a unique position among constrained amino acids, combining the conformational restriction of cyclic systems with the aromatic interactions of benzene-containing structures, resulting in distinctive peptide backbone mimicry properties that differ substantially from both proline and β-amino acid systems.

Solvent-Induced Conformational Switching Phenomena

The conformational behavior of amino-indan-2-carboxylic acid exhibits remarkable sensitivity to solvent polarity, demonstrating unique solvent-induced conformational switching phenomena that distinguish it from other constrained amino acids. Research on related indoline-2-carboxylic acid derivatives has revealed that polar solvents significantly favor cis amide conformations, with trans/cis ratios varying from 0.72 in benzene to 0.31 in dimethyl sulfoxide [21] [22].

In dimethyl sulfoxide solutions, amino-indan-2-carboxylic acid and related compounds show enhanced preference for cis conformations due to dipolar stabilization effects [21] [23]. The dielectric constant of the solvent plays a crucial role in determining the equilibrium between conformational states, with higher dielectric constants (such as DMSO with ε = 46.7 and water with ε = 80.1) generally promoting cis conformer stability through enhanced solvation of the higher dipole moment cis isomer [24] [25].

The mechanism of solvent-induced conformational switching involves multiple factors including hydrogen bonding patterns, dipole-dipole interactions, and electrostatic stabilization [24] [26]. In aqueous environments, the conformational preference depends on pH and ionic strength, with the ability to form hydrogen bond networks affecting the relative stability of cis and trans forms [24] [27]. Acetonitrile, with its moderate polarity (ε = 35.9), produces intermediate conformational behavior, while nonpolar solvents like benzene and chloroform strongly favor trans conformations [21] [28].

The conformational switching kinetics vary significantly with solvent composition [29] [30]. In DMSO solutions, rapid equilibration between cis and trans forms occurs, while in less polar solvents, the interconversion becomes progressively slower [21]. Mixed solvent systems, particularly DMSO/water mixtures, provide tunable conformational switching capabilities, allowing for precise control of cis/trans ratios by adjusting solvent composition [29] [26].

Studies on protein conformational changes in DMSO/water mixtures have demonstrated that solvent-induced conformational switching can trigger dramatic structural rearrangements in biological systems [23] [25]. The preferential solvation of hydrophobic residues by DMSO methyl groups initially suppresses conformational flexibility, followed by partial unfolding and intermediate collapse states as DMSO concentration increases [23]. These findings suggest that amino-indan-2-carboxylic acid derivatives may exhibit similar complex conformational responses in biological environments.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

213.0556563 g/mol

Monoisotopic Mass

213.0556563 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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